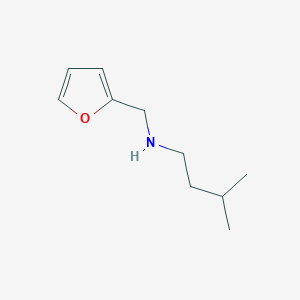
N-(2-furylmethyl)-N-(3-methylbutyl)amine
Übersicht
Beschreibung
N-(2-furylmethyl)-N-(3-methylbutyl)amine, also known as FMA, is an organic compound that has been studied for its potential applications in scientific research. FMA is a cyclic amine that has two nitrogen atoms connected by a two-carbon bridge. It is a colorless, odorless, and water-soluble substance. FMA has been studied for its ability to act as a ligand for proteins, as well as for its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Degradation of Nitrogen-containing Compounds
Advanced oxidation processes (AOPs) are effective for mineralizing nitrogen-containing compounds, improving the overall efficacy of treatment schemes for water purification. AOPs can degrade various amine-based compounds, including aromatic and aliphatic amines, offering a promising approach for addressing global concerns about toxic and hazardous amino-compounds in water. Ozone and Fenton processes are particularly reactive towards these compounds, with degradation highly sensitive to pH and process parameters (Bhat & Gogate, 2021).
Impact on Food Quality and Human Health
Total volatile basic nitrogen (TVB-N) is an index of freshness for fish and other meats, influenced by factors like the diet of the animal and bacterial contamination. Understanding the biochemical pathways of TVB-N generation and its effects on human health, including relationships with diseases like atherosclerosis, cancers, and diabetes, is crucial. Strategies to mitigate these effects include controlling dietary intake and targeting gut microbiota (Bekhit et al., 2021).
Synthesis and Organic Reactions
N-halo reagents, including N-halo amines, play a significant role in organic synthesis, facilitating various functional group transformations. Their applications extend across oxidation reactions, halogenation, acylation, epoxidation, and more. Research into new N-halo reagents and their use in organic reactions continues to expand, highlighting their versatility in synthetic chemistry (Kolvari et al., 2007).
Environmental Applications and Carbon Capture
Amine-functionalized metal-organic frameworks (MOFs) demonstrate significant potential for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These materials offer high CO2 sorption capacities and are promising for applications in catalysis and environmental remediation, showcasing the utility of amine-based compounds in addressing climate change challenges (Lin, Kong, & Chen, 2016).
Water and Wastewater Treatment
The presence of N-Nitrosodimethylamine (NDMA) and its precursors in water and wastewater highlights the need for effective removal techniques. NDMA formation during water treatment processes underscores the importance of understanding and mitigating these compounds' environmental impact. Advanced treatment methods, including UV photolysis and optimization of biological processes, offer pathways for the efficient removal of NDMA and its precursors, addressing public health concerns (Sgroi et al., 2018).
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-3-methylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-9(2)5-6-11-8-10-4-3-7-12-10/h3-4,7,9,11H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALRNWVFVBHCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-N-(3-methylbutyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



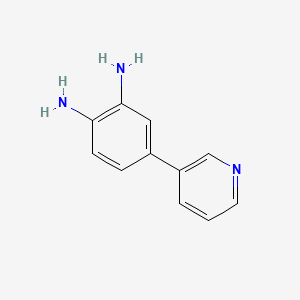
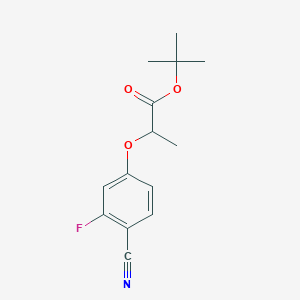
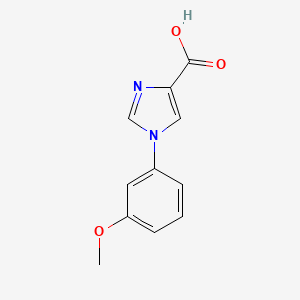
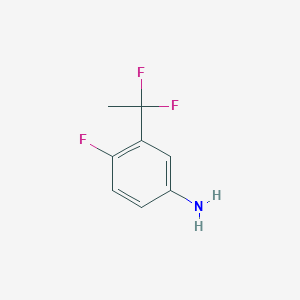

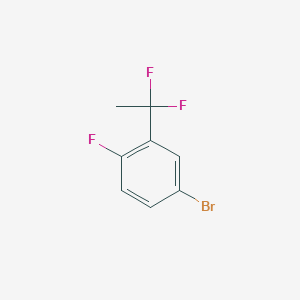
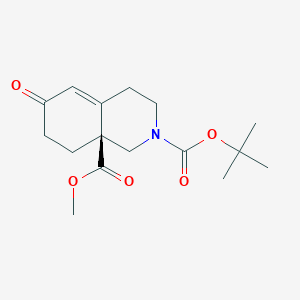
![tetrahydrofuro[2,3-b]furan-3(2H)-one](/img/structure/B3138065.png)
![2-Amino-1'-benzyl-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B3138068.png)
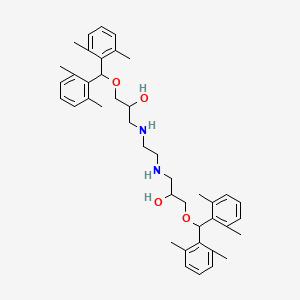
![1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B3138096.png)

![2-[[(2-phenoxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3138129.png)
![2-[[[2-(2,4-dichlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3138135.png)